2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride

Chemical procurement Assay reproducibility Purity consistency

This hydrochloride salt integrates a 4-amino-1H-pyrazole hinge-binding motif, an N1-acetamide spacer, and a 3-trifluoromethylphenyl terminus. The 4-NH₂ group donates hydrogen bonds, the N1-linker positions the aryl ring for complementary interactions, and the 3-CF₃ substituent boosts lipophilicity, metabolic stability, and halogen-bond acceptor capacity. Removal or relocation of any group abolishes sub-micromolar engagement. Supplied at ≥98% purity for reproducible screening in LRRK2, PAK, CDK, T-type Ca²⁺, voltage-gated Na⁺ channel, or CNS-penetrant kinase programs. Fragment-to-lead campaigns benefit from the pre-installed N1-extension, eliminating protection/deprotection steps.

Molecular Formula C12H12ClF3N4O
Molecular Weight 320.7 g/mol
CAS No. 1361111-75-2
Cat. No. B1402442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride
CAS1361111-75-2
Molecular FormulaC12H12ClF3N4O
Molecular Weight320.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)N)C(F)(F)F.Cl
InChIInChI=1S/C12H11F3N4O.ClH/c13-12(14,15)8-2-1-3-10(4-8)18-11(20)7-19-6-9(16)5-17-19;/h1-6H,7,16H2,(H,18,20);1H
InChIKeyCEZNIUFUNGRBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride (CAS 1361111-75-2) – Core Identity for Comparative Selection


2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride (CAS 1361111-75-2) is a synthetic small molecule belonging to the 4-aminopyrazole acetamide class. Its structure integrates a 4-amino-1H-pyrazole ring, an N1‑linked acetamide spacer, and a 3‑(trifluoromethyl)phenyl amide terminus [1]. The hydrochloride salt form (molecular formula C₁₂H₁₂ClF₃N₄O, molecular weight 320.70 g/mol) improves aqueous solubility for in vitro assays [1]. This compound is supplied as a research‑grade chemical (typically ≥98 % purity) and serves as a scaffold for medicinal chemistry campaigns targeting kinases, channels, or epigenetic readers .

Why Generic Substitution Fails for 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride


Simple in‑class pyrazole‑acetamide analogs cannot be interchanged with this compound because three structural features function cooperatively: the 4‑amino group on the pyrazole serves as a hydrogen‑bond donor, the N1‑acetamide linker positions the terminal aryl ring for complementary interactions, and the 3‑trifluoromethyl substituent on the phenyl ring simultaneously increases lipophilicity, metabolic stability, and halogen‑bond acceptor capacity [1][2]. Removing or relocating any one of these groups (e.g., des‑trifluoromethyl, regioisomeric CF₃ placement, or N2‑instead of N1‑alkylation) can abolish sub‑micromolar target engagement, as demonstrated across multiple 4‑aminopyrazole series [1]. Consequently, procurement decisions must evaluate the exact substitution pattern rather than relying on the generic “pyrazole‑acetamide” class label.

Quantitative Differentiation Evidence for 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride


Purity Specification vs. Common Research‑Grade Analog Suppliers

The compound is routinely supplied at 98 % purity (HPLC) by Leyan, whereas many close analogs (e.g., 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, CAS 1152939‑86‑0) are distributed at 95 % purity . Higher purity reduces batch‑to‑batch variability in concentration‑response assays.

Chemical procurement Assay reproducibility Purity consistency

Predicted Lipophilicity Advantage Over Non‑Fluorinated Congener

The 3‑CF₃ substituent raises the calculated logP (XLogP3) by approximately 1.8–2.2 log units relative to the non‑fluorinated phenyl analog 2‑(4‑amino‑pyrazol‑1‑yl)‑N‑phenyl‑acetamide, based on PubChem‑computed XLogP3 values [1]. This increase is consistent with the class‑level shift observed when comparing CF₃‑phenyl to unsubstituted phenyl in matched molecular pairs.

Drug‑likeness Permeability LogP optimization

Hydrogen‑Bond Donor Capacity Relative to 3‑Aminopyrazole Isomers

The 4‑amino substitution on the pyrazole ring provides a strong H‑bond donor (calculated HBD count = 3 for the hydrochloride salt) that mimics the adenine N6 amino group, enabling ATP‑competitive kinase binding [1]. In contrast, 3‑aminopyrazole isomers present the amino group in a less favorable orientation for hinge‑region hydrogen bonding, as shown in CDK2/cyclin A co‑crystal structures [1].

Kinase hinge binding Target engagement 4‑Aminopyrazole pharmacophore

Metabolic Stability Projected for CF₃‑Phenyl vs. Methyl/Chloro Analogs

The 3‑trifluoromethyl group shields the phenyl ring from CYP‑mediated oxidation; matched molecular pair analysis in lead optimization campaigns shows that CF₃‑substituted phenyl acetamides exhibit >2‑fold longer microsomal half‑life relative to their methyl‑ or chloro‑substituted counterparts [1]. This trend is directly applicable to the 3‑CF₃‑phenyl terminus of the target compound.

Metabolic stability CYP450 resistance Trifluoromethyl effect

Optimal Application Scenarios for 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride


Kinase Inhibitor Hit‑to‑Lead Optimization

With its 4‑aminopyrazole hinge‑binding motif and CF₃‑enhanced permeability, this compound is ideally suited as a starting scaffold for ATP‑competitive kinase programs (e.g., LRRK2, PAK, or CDK families). Laboratories can rely on the 98 % purity specification to generate reproducible IC₅₀ data during primary screening [1].

CNS Penetrant Probe Development

The elevated logP conferred by the 3‑CF₃‑phenyl group suggests superior passive blood‑brain barrier penetration. The compound can serve as a late‑stage optimization building block for CNS‑targeted kinase inhibitors or epigenetic probes where brain exposure is mandatory [1].

Fragment‑Based Drug Design (FBDD) Core Elaboration

The 4‑amino‑1H‑pyrazole core is a validated privileged fragment for hinge‑region binding. The pre‑installed N1‑acetamide‑3‑CF₃‑phenyl extension allows direct elaboration without the need for additional protection/deprotection steps, accelerating fragment‑to‑lead timelines [1].

Calcium or Sodium Channel Modulator Synthesis

Pyrazole‑acetamide derivatives are frequently explored as T‑type calcium channel or voltage‑gated sodium channel blockers. The halogen‑bonding capability of the 3‑CF₃ group can be exploited to fine‑tune channel subtype selectivity, a strategy validated in recent patent literature [2][3].

Quote Request

Request a Quote for 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.